3-(Bromomethyl)-2-chloro-6-methoxypyridine

Lipophilicity Regioisomer comparison Physicochemical property

Researchers attempting sequential functionalization of trisubstituted pyridines often encounter regioisomeric ambiguity that derails published synthetic routes. 3-(Bromomethyl)-2-chloro-6-methoxypyridine (CAS 1227585-39-8) eliminates this risk with a verified C-3 bromomethyl orientation that avoids the ring-nitrogen deactivation seen in 2-substituted analogs. - Orthogonal handles: C-3 BrMe for early-stage SN2 amination (40-60× faster than chloromethyl analogs); C-2 Cl reserved for late-stage Suzuki coupling. - Predicted LogP ~1.85 maintains drug-like lipophilicity after dual derivatization. - Enables cyclization to 6-/7-membered fused rings while preserving C-2 Cl for subsequent diversification-a sequence inaccessible with 4- or 5-(bromomethyl) regioisomers. In stock. Ships ambient. For R&D and further manufacturing use only.

Molecular Formula C7H7BrClNO
Molecular Weight 236.49 g/mol
Cat. No. B12962847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-2-chloro-6-methoxypyridine
Molecular FormulaC7H7BrClNO
Molecular Weight236.49 g/mol
Structural Identifiers
SMILESCOC1=NC(=C(C=C1)CBr)Cl
InChIInChI=1S/C7H7BrClNO/c1-11-6-3-2-5(4-8)7(9)10-6/h2-3H,4H2,1H3
InChIKeyDQBUHDOSFLRBCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Bromomethyl)-2-chloro-6-methoxypyridine Identity and Structure


3-(Bromomethyl)-2-chloro-6-methoxypyridine (CAS 1227585-39-8) is a trisubstituted pyridine building block carrying three electronically and sterically distinct handles: a benzylic bromomethyl group at C-3, a chlorine atom at C-2, and a methoxy group at C-6 . With a molecular formula of C₇H₇BrClNO and a molecular weight of 236.49 g·mol⁻¹, it belongs to the halogenated pyridine class widely employed in medicinal chemistry and agrochemical intermediate synthesis . The ortho-relationship between the chlorine and bromomethyl substituents creates a unique electrophilic landscape that differentiates it from other regioisomeric bromomethyl-chloro-methoxypyridines .

Orthogonal C-3 bromomethyl and C-2 chlorine handles enable sequential, site-selective derivatization.
Benzylic bromide supports mild SN2 functionalization with amines, thiols, and alkoxides.
Methoxy group modulates ring electronics; suitable for medicinal chemistry SAR and agrochemical analoging.

Unmatched Regiochemistry of 3-(Bromomethyl)-2-chloro-6-methoxypyridine


Generic substitution among regioisomeric bromomethyl-chloro-methoxypyridines (e.g., 4-(bromomethyl)-, 5-(bromomethyl)-, or 6-(bromomethyl)-2-chloro-methoxypyridine) is technically invalid because the position of the electrophilic bromomethyl group relative to the ring nitrogen and the electron-donating methoxy substituent governs both the rate and site-selectivity of subsequent cross-coupling or nucleophilic displacement reactions . The C-3 bromomethyl orientation in the target compound places the reactive carbon in a unique steric and electronic environment: it is conjugated with the π-deficient pyridine ring but not directly adjacent to the ring nitrogen, avoiding the deactivation seen in 2-substituted analogs, while the C-2 chlorine serves as a secondary orthogonal handle for sequential functionalization . Simply selecting the cheapest available 'bromomethyl-chloro-methoxypyridine' without verifying the regiochemistry risks altered reaction kinetics, different by-product profiles, and failure to reproduce published synthetic routes that explicitly name this isomer .

Regioisomer mismatch
4- or 5-bromomethyl isomers may shift reaction kinetics and site-selectivity, risking failure to reproduce published routes.
Chloromethyl analog reactivity gap
Benzylic chloride requires harsher conditions, potentially lowering yields and increasing by-product formation.
Aryl bromide competitor interference
3-Bromo-2-chloro analog competes in cross-coupling, complicating sequential C-2/C-3 functionalization.

3-(Bromomethyl)-2-chloro-6-methoxypyridine: Quantitative Comparison Evidence


Predicted LogP: 3- vs 5-Bromomethyl Regioisomers

Computationally predicted octanol-water partition coefficients (LogP) provide a quantitative basis for distinguishing the target 3-(bromomethyl) regioisomer from its 5-(bromomethyl) counterpart. For 3-(Bromomethyl)-2-chloro-6-methoxypyridine, the predicted LogP is approximately 1.85 (calculated via ACD/Labs fragment-based method) . In contrast, the 5-(bromomethyl) isomer (CAS 1805577-72-3) displays a higher predicted LogP of 2.19 under identical calculation conditions . The ΔLogP of 0.34 units translates to a roughly 2.2-fold difference in lipophilicity, which can affect HPLC retention times, membrane permeability in cell-based assays, and solubility profiles during salt formation or formulation .

LogP Regioisomer Comparison
Data to verify
Target: ~1.85 vs 5-isomer: 2.19
Supports regioisomer selection for chromatographic and assay design.
In silico prediction; experimental verification advised.
Lipophilicity Regioisomer comparison Physicochemical property

C-2 Chlorine vs Bromine Reactivity in Suzuki Coupling

The C-2 chlorine atom in 3-(Bromomethyl)-2-chloro-6-methoxypyridine is a weaker leaving group than bromine in palladium-catalyzed cross-coupling. Literature data on 2-chloropyridine vs 2-bromopyridine in Suzuki-Miyaura reactions show that the oxidative addition rate for 2-chloropyridine is approximately 10⁻² to 10⁻¹ relative to 2-bromopyridine under standard conditions (Pd(PPh₃)₄, K₂CO₃, toluene/EtOH, 80 °C) [1]. This kinetic differentiation allows the 3-(bromomethyl) group to react selectively with nucleophiles (e.g., amines, thiols) while the C-2 chlorine remains intact for a subsequent, orthogonal coupling step. In the direct analog 3-bromo-2-chloro-6-methoxypyridine (CAS 777931-67-6), the C-3 bromine is a reactive aryl halide, making sequential functionalization more challenging due to competing cross-coupling at C-3 .

C-Cl vs C-Br Oxidative Addition
Class-level inference
10–100× slower
Supports stepwise orthogonal functionalization strategy.
Based on class-level organometallic literature data; validate under specific conditions.
Cross-coupling selectivity Halogen reactivity Synthetic intermediate

Benzylic Bromide vs Chloride: Nucleophilic Displacement Rates

The benzylic bromomethyl group in the target compound is significantly more reactive toward nucleophilic substitution than the corresponding chloromethyl analog. Kinetic studies on benzyl bromide vs benzyl chloride with standard nucleophiles (e.g., NaN₃ in DMF at 25 °C) show a rate enhancement of approximately 40–60× for the bromide [1]. This translates to shorter reaction times, lower temperatures, and higher yields in SN2-type transformations. The directly comparable chloromethyl analog, 3-bromo-6-(chloromethyl)-2-methoxypyridine (CAS 1227606-83-8), would require harsher conditions or longer reaction times for the same displacement at the C-6 methylene position, which can lead to competing side reactions involving the C-3 bromine .

Benzylic Bromide vs Chloride
Class-level inference
Bromide: rel rate ~40–60 vs Chloride: ref = 1
Supports milder SN2 alkylation; may shorten reaction times.
Class-level kinetic data; confirm with intended nucleophile and solvent.
Benzylic halogen reactivity SN2 kinetics Building block comparison

3-(Bromomethyl)-2-chloro-6-methoxypyridine Application Scenarios


Orthogonal Dual-Functionalization for Kinase Inhibitors

In medicinal chemistry programs targeting ATP-binding sites, the C-2 chlorine can be reserved for a late-stage Suzuki coupling to introduce a biaryl motif, while the C-3 bromomethyl group is used early to attach a solubilizing amine tail via SN2 displacement. The predicted LogP of ~1.85 helps maintain drug-like lipophilicity after both modifications .

Regioselective Synthesis of Fused Pyridine Macrocycles

The 3-bromomethyl substituent can be cyclized with a tethered nucleophile (e.g., a phenol or aniline) to form 6- or 7-membered rings fused to the pyridine core. The C-2 chlorine remains intact for subsequent diversification, a sequence not accessible with the 4- or 5-(bromomethyl) regioisomers due to altered cyclization geometry .

Building Block for Agrochemical Lead Optimization

The electron-withdrawing chlorine and electron-donating methoxy groups modulate the pyridine ring electronics to match requirements for fungicidal or herbicidal target binding. The benzylic bromide allows rapid analoging via parallel amination with diverse amine libraries, leveraging the 40–60× rate advantage over the chloromethyl analog to accelerate library synthesis [1].

Bifunctional Chelating Agent Precursor

The bromomethyl group can be converted to a phosphonate or carboxylate handle, while the C-2 chlorine is subsequently aminated to install a metal-coordinating pyridyl-amine moiety. This stepwise strategy enables precise control over the first coordination sphere of transition metal complexes used in MRI contrast agents or radiopharmaceuticals [2].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Sequential C-3 / C-2 functionalization
Site-selectivity and coupling yields
Fused pyridine macrocycle synthesis
C-3 cyclization with chlorine retention
Ring-closure efficiency and regioisomer purity
Agrochemical lead analoging
Bromomethyl SN2 with amine libraries
Library throughput and product purity
Metal chelating agent precursor
Stepwise phosphonate/amination sequence
Chelation stoichiometry and metal-binding affinity
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